molecular formula C11H13N3S B5736287 2-(1-pyrrolidinylthio)-1H-benzimidazole

2-(1-pyrrolidinylthio)-1H-benzimidazole

Cat. No.: B5736287
M. Wt: 219.31 g/mol
InChI Key: HBKYEMXVWUHUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinylthio)-1H-benzimidazole, commonly known as PBIT, is a chemical compound with potential applications in the field of medicinal chemistry. PBIT is a benzimidazole derivative that is structurally similar to other benzimidazole derivatives, such as albendazole and mebendazole. PBIT has been studied for its potential use as an antitumor agent, as well as for its ability to inhibit certain enzymes involved in cancer and other diseases.

Mechanism of Action

The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer and other diseases. PBIT has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. PBIT has also been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBIT can induce apoptosis, or programmed cell death, in cancer cells. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using PBIT in lab experiments is its potential as an antitumor agent. PBIT has been shown to have potent antitumor activity in vitro, which makes it a promising candidate for further study. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on PBIT. One direction is to further explore its potential as an antitumor agent. This could involve in vivo studies to determine its efficacy and toxicity in animal models, as well as further studies on its mechanism of action. Another direction is to explore its potential use in other diseases, such as infectious diseases or metabolic disorders. Finally, research could focus on developing new derivatives of PBIT with improved efficacy and reduced toxicity.

Synthesis Methods

PBIT can be synthesized using a method that involves the reaction of 2-mercaptobenzimidazole with pyrrolidine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

PBIT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PBIT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PBIT has also been shown to inhibit certain enzymes involved in cancer and other diseases, such as topoisomerase II and carbonic anhydrase IX.

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-6-10-9(5-1)12-11(13-10)15-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYEMXVWUHUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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